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molecular formula C10H10Ni B073246 Nickelocene CAS No. 1271-28-9

Nickelocene

Cat. No. B073246
M. Wt: 188.88 g/mol
InChI Key: KZPXREABEBSAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06537943B1

Procedure details

29.4 g of nickel powder are suspended in 400 ml of dimethoxyethane and admixed while stirring with 27.3 ml of bromine. The mixture is stirred for 1 hour and the solvent is removed in an oil pump vacuum. The brown residue obtained is taken up in 400 ml of diethylamine while cooling in ice and admixed with 98 ml of freshly distilled cyclopentadiene. The suspension becomes green. After stirring for 12 hours at room temperature, residual solvent is removed in an oil pump vacuum and the product is isolated by Soxhlet extraction with 700 ml of petroleum ether.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
nickelocene

Identifiers

REACTION_CXSMILES
[Ni:1].BrBr.[CH:4]1[CH2:8][CH:7]=[CH:6][CH:5]=1>C(COC)OC.C(NCC)C>[CH-:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.[CH-:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.[Ni+2:1] |f:5.6.7|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
[Ni]
Step Two
Name
Quantity
27.3 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(OC)COC
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)NCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in an oil pump vacuum
CUSTOM
Type
CUSTOM
Details
The brown residue obtained
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
STIRRING
Type
STIRRING
Details
After stirring for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
residual solvent is removed in an oil pump vacuum
CUSTOM
Type
CUSTOM
Details
the product is isolated by Soxhlet extraction with 700 ml of petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
nickelocene
Type
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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